

Application of Amine-PEG-Streptavidin in Flow Cytometry and Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NH2-PEG-Strt (MW 3000)

Cat. No.: B15576584

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-PEG-Streptavidin (NH2-PEG-Strt) is a versatile bioconjugation reagent that combines the high-affinity binding of streptavidin to biotin with the benefits of a polyethylene glycol (PEG) spacer and a reactive primary amine group. This combination makes it a powerful tool for various applications in flow cytometry and microscopy, enabling sensitive and specific detection of biotinylated targets while minimizing non-specific binding.

The core of this reagent is the streptavidin-biotin interaction, one of the strongest known non-covalent biological interactions, with a dissociation constant (K_d) in the femtomolar range.^[1] Streptavidin, a tetrameric protein, can bind up to four biotin molecules with high specificity.^{[1][2]} This interaction is rapid and stable, remaining unaffected by wide ranges of pH, temperature, and denaturing agents.^[1]

The integrated PEG spacer serves a crucial role in reducing non-specific binding of the streptavidin to cells or other surfaces.^{[3][4]} The hydrophilic nature of PEG creates a hydration layer that repels unwanted protein adsorption, thereby improving the signal-to-noise ratio in sensitive assays.^[3] The flexible PEG linker also provides steric hindrance, minimizing unwanted interactions.^[3]

The terminal primary amine (NH2) group provides a reactive handle for covalently conjugating the entire NH2-PEG-Strt molecule to surfaces or other molecules containing activated carboxyl

groups (e.g., NHS esters).[\[5\]](#) This allows for the creation of streptavidin-functionalized surfaces on microplates, beads, or biosensors for various capture and detection assays.

This document provides detailed application notes and protocols for the use of NH2-PEG-Strt in flow cytometry and microscopy.

Key Applications

- Flow Cytometry:
 - Immunophenotyping: Detection of cell surface markers using biotinylated primary antibodies followed by fluorescently labeled NH2-PEG-Strt. The high affinity of the streptavidin-biotin bond allows for robust signal amplification, which is particularly useful for detecting low-abundance antigens.[\[2\]\[6\]](#)
 - Cell Sorting (FACS): Isolation of specific cell populations based on the expression of biotinylated cell surface markers.[\[1\]](#)
 - Apoptosis Assays: Detection of apoptotic cells using biotinylated Annexin V.
 - Cell Proliferation Assays: Tracking cell division using biotinylated probes.
- Microscopy:
 - Immunofluorescence (IF) and Immunohistochemistry (IHC): Visualization of target proteins or other molecules in cells and tissues using biotinylated primary or secondary antibodies. [\[1\]\[2\]](#) The use of PEGylated streptavidin helps to reduce background staining, leading to clearer images.[\[3\]](#)
 - In Situ Hybridization (ISH): Detection of specific nucleic acid sequences using biotinylated probes.
 - Live Cell Imaging: Real-time tracking of biotinylated molecules on the surface of living cells.[\[7\]](#)
 - Surface Functionalization: Immobilization of biotinylated molecules on surfaces for various microscopy-based assays.[\[8\]](#)

Data Presentation

Table 1: Recommended Reagent Concentrations for Staining

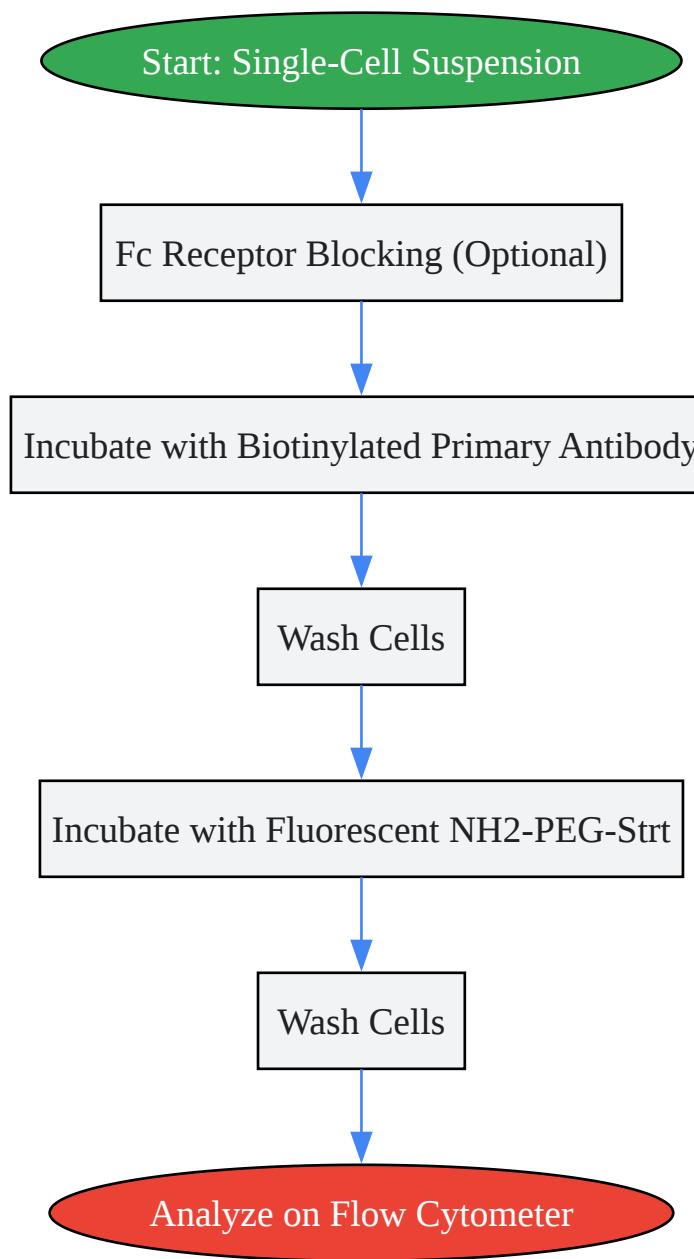
Parameter	Flow Cytometry	Microscopy (Immunofluorescence)
Biotinylated Primary Antibody	0.1 - 2 µg/10 ⁶ cells	1 - 10 µg/mL
NH2-PEG-Strt Conjugate	0.5 - 5 µg/10 ⁶ cells	2 - 20 µg/mL
Incubation Volume	100 µL	100 - 500 µL per sample
Incubation Time (Primary Ab)	30-60 minutes at 4°C	60 minutes at RT or overnight at 4°C
Incubation Time (NH2-PEG-Strt)	20-30 minutes at 4°C	30-60 minutes at Room Temperature

Note: These are general recommendations. Optimal concentrations and incubation times should be determined empirically for each specific application and experimental system through titration.[6]

Experimental Protocols

Protocol 1: Indirect Immunofluorescent Staining for Flow Cytometry

This protocol describes the use of a biotinylated primary antibody followed by a fluorescently labeled NH2-PEG-Strt conjugate for the detection of cell surface antigens.


Materials:

- Cells of interest
- FACS Buffer (e.g., PBS with 1-2% BSA and 0.05% sodium azide)
- Biotinylated primary antibody specific to the target antigen
- Fluorescently labeled NH2-PEG-Strt (e.g., conjugated to FITC, PE, or APC)

- Isotype control biotinylated antibody
- Fc receptor blocking agent (optional)
- Viability dye (optional)

Procedure:

- Cell Preparation: Prepare a single-cell suspension of your cells of interest and wash them with cold FACS buffer. Adjust the cell concentration to $1-5 \times 10^6$ cells/mL.
- Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate the cells with an Fc receptor blocking agent for 10-15 minutes at room temperature.[\[9\]](#)
- Primary Antibody Incubation: Add the predetermined optimal concentration of the biotinylated primary antibody to the cell suspension. For the negative control, add the isotype control antibody at the same concentration. Incubate for 30-60 minutes at 4°C , protected from light.[\[9\]](#)
- Washing: Wash the cells twice with 1-2 mL of cold FACS buffer to remove unbound primary antibody. Centrifuge at $300-400 \times g$ for 5 minutes and discard the supernatant.
- Secondary Reagent Incubation: Resuspend the cell pellet in the residual buffer and add the fluorescently labeled NH2-PEG-Strt conjugate at its optimal concentration. Incubate for 20-30 minutes at 4°C , protected from light.[\[9\]](#)
- Washing: Wash the cells twice with 1-2 mL of cold FACS buffer.
- Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 μL) for analysis.
- Viability Staining (Optional): If a viability dye is used, follow the manufacturer's protocol for staining.
- Data Acquisition: Analyze the samples on a flow cytometer.

[Click to download full resolution via product page](#)

Flow Cytometry Staining Workflow

Protocol 2: Immunofluorescence Staining of Adherent Cells for Microscopy

This protocol outlines the steps for staining adherent cells grown on coverslips using a biotinylated primary antibody and a fluorescently labeled NH2-PEG-Strt.


Materials:

- Adherent cells grown on sterile coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS, for intracellular targets)
- Blocking Buffer (e.g., 1-5% BSA in PBS)
- Biotinylated primary antibody
- Fluorescently labeled NH₂-PEG-Str
- Nuclear counterstain (e.g., DAPI)
- Mounting medium

Procedure:

- Cell Culture: Culture adherent cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluence.
- Washing: Gently wash the cells three times with PBS.
- Fixation: Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Permeabilization (for intracellular targets): If staining an intracellular antigen, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. For surface staining, skip this step.
- Blocking: Block non-specific binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.^[3]

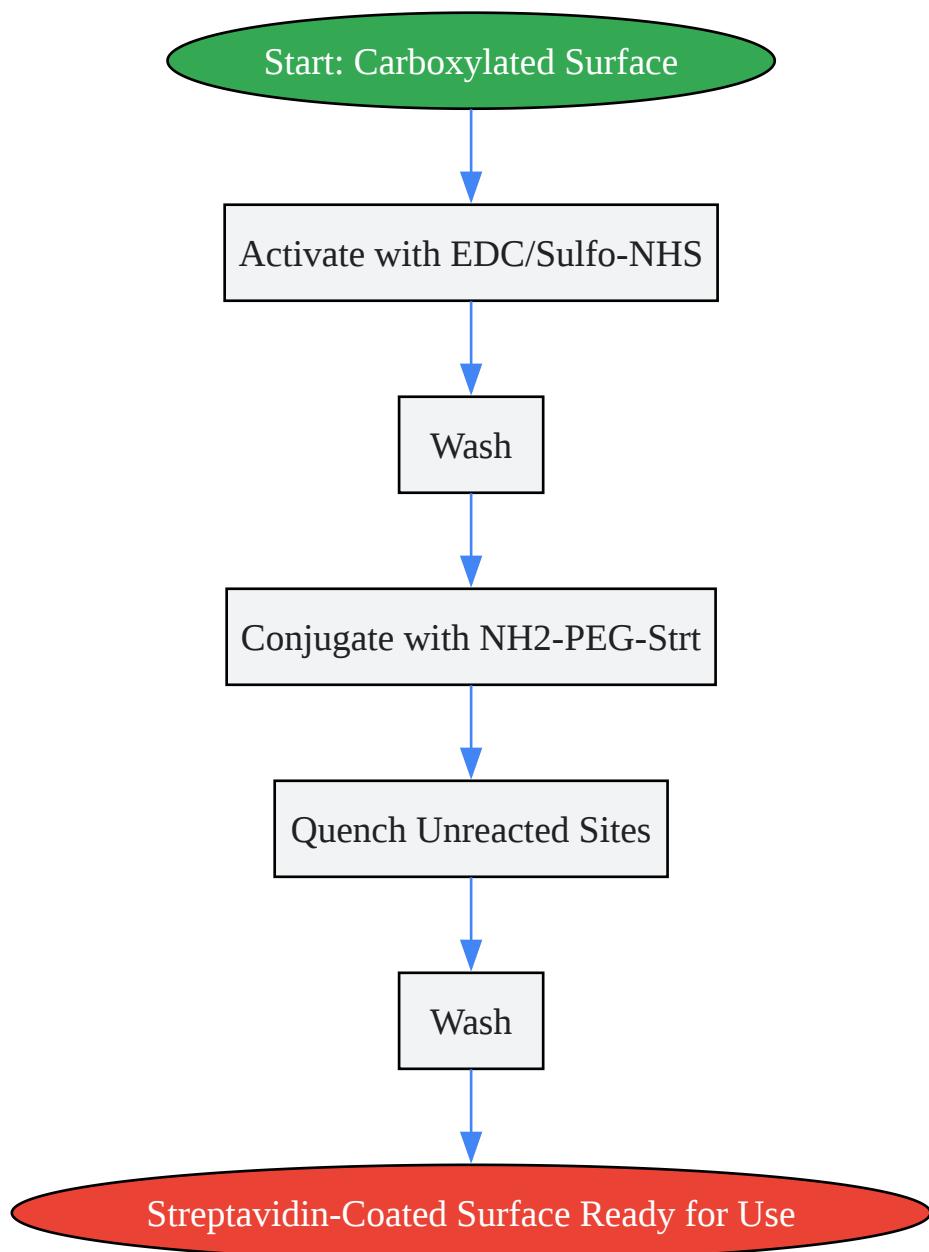
- Primary Antibody Incubation: Dilute the biotinylated primary antibody to its optimal concentration in Blocking Buffer and add it to the coverslips. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
- Washing: Gently wash the coverslips three times with PBS.
- Secondary Reagent Incubation: Dilute the fluorescently labeled NH2-PEG-Strt in Blocking Buffer and add it to the coverslips. Incubate for 30-60 minutes at room temperature in the dark.
- Washing: Wash the coverslips three times with PBS in the dark.
- Nuclear Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
- Washing: Wash the coverslips two times with PBS.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the staining using a fluorescence microscope.

[Click to download full resolution via product page](#)

Immunofluorescence Microscopy Workflow

Protocol 3: Surface Functionalization with NH2-PEG-Strt for Biotinylated Molecule Capture

This protocol describes how to coat a surface (e.g., carboxylated beads or microplate wells) with NH2-PEG-Strt for the subsequent capture of biotinylated molecules.


Materials:

- Carboxylated surface (e.g., magnetic beads, microplate)
- NH2-PEG-Strt
- Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Conjugation Buffer (e.g., PBS, pH 7.4)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

- Surface Activation:
 - Wash the carboxylated surface with Activation Buffer.
 - Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer.
 - Add the EDC/Sulfo-NHS solution to the surface and incubate for 15-30 minutes at room temperature with gentle mixing.[\[10\]](#)
- Washing: Wash the activated surface with Conjugation Buffer to remove excess EDC and Sulfo-NHS.

- Conjugation:
 - Immediately add a solution of NH2-PEG-Strt in Conjugation Buffer to the activated surface.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add Quenching Buffer to block any unreacted active esters. Incubate for 30 minutes at room temperature.
- Washing: Wash the surface extensively with Wash Buffer to remove any non-covalently bound NH2-PEG-Strt.
- Storage: The streptavidin-coated surface is now ready for the capture of biotinylated molecules. Store in a suitable buffer (e.g., PBS with a preservative) at 4°C.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Biotin and Streptavidin | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation of microbead surfaces reduces unspecific antibody binding in glycan-based suspension array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotin-PEG-NH₂, Amino PEG Biotin [nanocs.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application of Amine-PEG-Streptavidin in Flow Cytometry and Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15576584#application-of-nh2-peg-strt-in-flow-cytometry-and-microscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com